Azido(trifluoro)methane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

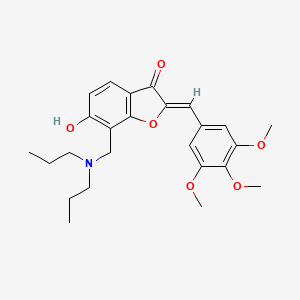

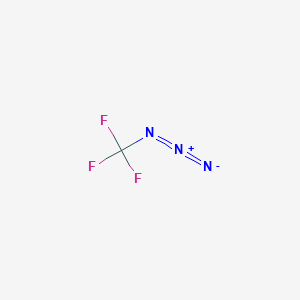

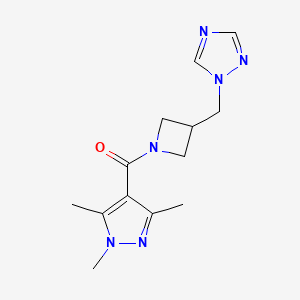

Azido(trifluoro)methane, also known as trifluoromethyl azide, is an organic compound with the molecular formula CF3N3 . It’s a member of the azides family, which are compounds that contain the azide functional group (N3). Azides are widely used in synthetic organic chemistry, pharmaceutical sciences, and materials chemistry .

Synthesis Analysis

Azido(trifluoro)methane can be synthesized by treating trifluoromethanesulfonic anhydride with sodium azide . This reaction traditionally takes place in dichloromethane, but it can also be conducted in toluene, acetonitrile, or pyridine . An alternative route starts from imidazole-1-sulfonyl azide .Molecular Structure Analysis

The molecular structure of azido(trifluoro)methane consists of a trifluoromethyl group (CF3) attached to an azide group (N3) . The azide group is linear and has a polar character, which significantly affects the bond lengths and angles in the molecule .Chemical Reactions Analysis

Azido(trifluoro)methane is used as a reagent in organic synthesis . It generally converts amines to azides . It’s also used in the azidotri uoromethylation of unactivated alkenes . This reaction employs readily available trifluoromethanesulfonyl azide as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups .Wissenschaftliche Forschungsanwendungen

Methane Monooxygenase Research : The study by Lu et al. (2005) explored the azido complex in oxidized methane monooxygenase from Methylococcus capsulatus using resonance Raman and FTIR techniques. This work provides insights into the interaction of azido groups with methane monooxygenase, which is significant for understanding the enzymatic oxidation of methane (Lu et al., 2005).

Synthesis of Azidomethanes : Hassner et al. (1990) described the use of a polymeric azidation reagent for preparing explosive azidomethanes, such as methyl azide and diazido methane. This research contributes to synthetic methods involving azido compounds (Hassner et al., 1990).

Selective Nucleophilic Substitution : Dick and Jones (1966) investigated selective substitution at C-4 in various compounds using sodium azide. This study is relevant for understanding the reactions of azides in organic synthesis (Dick & Jones, 1966).

Methane Conversion to Chemicals and Fuels : Lunsford (2000) discussed strategies for converting methane to ethylene or liquid hydrocarbon fuels. The study highlights the potential of using azido compounds in catalytic processes for methane conversion (Lunsford, 2000).

Magnetic Molecule Materials : Zeng et al. (2009) focused on azido metal compounds in magnetochemistry, specifically their role in creating magnetic molecule materials. This research is pertinent to the development of materials with magnetic properties (Zeng et al., 2009).

Methane Activation Studies : Benson, Cundari, and Moody (1995) presented a study on methane activation by tris(imido) complexes. This research offers valuable insights into the activation of methane, a process relevant in various chemical industries (Benson et al., 1995).

Methanation Research : Rönsch et al. (2016) provided a comprehensive overview of methanation research, highlighting developments in reactor technologies and modeling for methane conversion processes (Rönsch et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Azides, including azido(trifluoro)methane, have widespread applications in organic synthesis and drug development . Researchers are developing new methods to prepare organomagnesium intermediates having a protected azido group . These methods could expand the range of azide compounds that can be easily synthesized .

Eigenschaften

IUPAC Name |

azido(trifluoro)methane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3N3/c2-1(3,4)6-7-5 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUWWKZOBMMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=[N+]=[N-])(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508298 |

Source

|

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.026 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido(trifluoro)methane | |

CAS RN |

3802-95-7 |

Source

|

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2469919.png)

![(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469922.png)

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)

![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2469929.png)

![ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2469930.png)